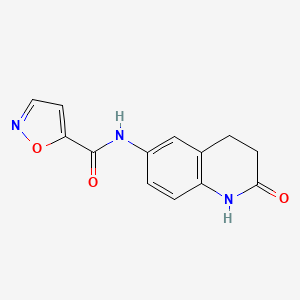
N-(2-氧代-1,2,3,4-四氢喹啉-6-基)异恶唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that can provide insights into the potential synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide. For instance, the synthesis of 5-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,3,4-oxadiazoles is achieved through a DEAD-mediated oxidative Ugi/aza-Wittig reaction, which suggests that similar oxidative conditions could be employed for the synthesis of the compound . Additionally, the formation of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides from methyl anthranilate and 2-aryl-1,3,4-oxadiazolin-5-ones indicates that analogous starting materials and reaction conditions might be applicable .
Molecular Structure Analysis
The molecular structure of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide would likely feature a tetrahydroquinoline core with an isoxazole ring substitution. The papers describe the behavior of similar structures under various conditions, such as the photolysis of isoxazolone derivatives leading to imino carbene formation and subsequent cyclization or rearrangement . These findings can be extrapolated to hypothesize the behavior of the compound's molecular structure under similar conditions.
Chemical Reactions Analysis
Chemical reactions involving similar compounds include photolysis, pyrolysis, and oxidative conditions. For example, the photolysis of 2-(isoquinolin-1-yl)-3-methyl-5-oxo-2,5-dihydroisoxazole-4-carboxylate leads to the formation of imidazo[2,1-a]isoquinolines and 4-oxopyrimido[2,1-a]isoquinolines . This suggests that the compound of interest might also undergo photolysis with the potential for ring expansion or rearrangement reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide are not directly reported, the properties of structurally related compounds can provide some insights. The stability of the isoxazole ring and the reactivity of the tetrahydroquinoline moiety under oxidative conditions are key factors that would influence the physical and chemical properties of the compound . The solubility, melting point, and reactivity would be determined by the specific functional groups and the overall molecular architecture.
科学研究应用
合成化学创新
一项关键研究表明,使用 Cu 催化的需氧氧化自由基级联环合反应,可以合成结构上重要的异恶唑烷/1,2-恶嗪烷稠合异喹啉-1(2H)-酮。该方法突出了利用空气作为生态友好型氧化剂的好处,并具有成本效益、底物范围广、原子经济性高和操作简单的优点 (Fei Chen et al., 2018)。另一种方法涉及炔基连接的 N-烷氧酰胺的锰催化级联环化,从而合成多环异喹啉-1(2H)-酮,该方法还使用 Mn(acac)2 作为催化剂,以促进在温和的无添加剂条件下进行自由基级联环化 (Gui-Xian Kong et al., 2019)。
生物活性探索
对具有甲酰胺侧链的苯并咪唑[2,1-a]异喹啉的研究揭示了与该四环系列中侧链位置相关的多种生物学效应。一些衍生物对培养的细胞系表现出显着的细胞毒活性,提供了对构效关系和潜在治疗应用的见解 (L. Deady et al., 2000)。另一项研究重点关注 N-{5-[(2-氯苯基)亚甲基]-2-(4-羟基苯基)-4-氧代(1,3-噻唑烷-3-基)}{4-[2-(4-甲基苯基)-4-氧代(3-氢喹唑啉-3-基)]苯基}甲酰胺,展示了体外抗菌和抗真菌活性,从而突出了此类化合物的抗菌潜力 (N. Desai et al., 2011)。
方法学进展
开发四氢[1,3]恶嗪并噻吩[2,3-c]异喹啉酮及其嘧啶衍生物的便利合成方法,为合成各种杂环提供了多功能的前体。这项研究强调了这些分子在未来药理活性研究中的重要性 (R. Zaki et al., 2017)。此外,一项研究探讨了 N-苄基-4-氧代-1,4-二氢喹啉-3-甲酰胺的 N-乙基化反应的区域选择性,为 4-氧代喹啉药理活性衍生物的合成多功能性和潜力提供了有价值的见解 (P. N. Batalha et al., 2019)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-12-4-1-8-7-9(2-3-10(8)16-12)15-13(18)11-5-6-14-19-11/h2-3,5-7H,1,4H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICQJYMVSIXSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride](/img/structure/B2510804.png)
![N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2510805.png)



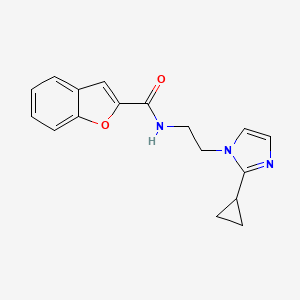
![1-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-3-(1-cyclohexylpyrazol-3-yl)urea](/img/structure/B2510813.png)
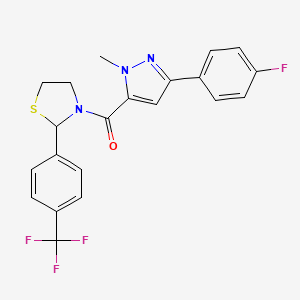
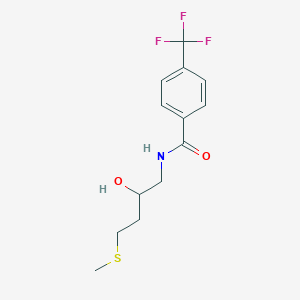
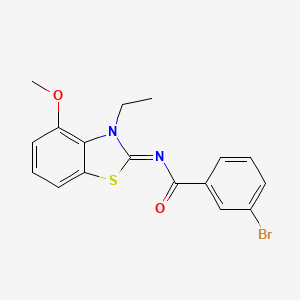
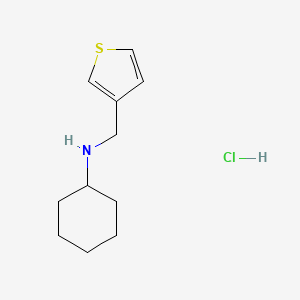
![1-[(4-chlorophenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea](/img/structure/B2510822.png)
![(2-Ethylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2510823.png)
![(R)-3-Amino-5-methyl-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl](/img/structure/B2510824.png)